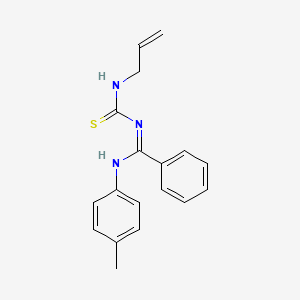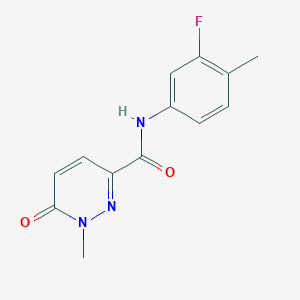![molecular formula C16H14N4O3S B2696831 2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid CAS No. 2097935-53-8](/img/structure/B2696831.png)
2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Research indicates the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, which have been evaluated for their antioxidant activity. Compounds within this category have shown promising antioxidant properties, with some derivatives demonstrating activity comparable to that of ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial Activities
A series of compounds synthesized from similar key intermediates have shown significant antimicrobial activities. These compounds, evaluated against various microbial strains, have demonstrated efficacy comparable to standard antibiotics such as streptomycin and fusidic acid, highlighting their potential in developing new antimicrobial agents (Sabry, Flefel, Al-Omar, & Amr, 2013).
Cytotoxic Activity
Derivatives of the pyrazolo[1,5-f]pyrimidin-2-one family have been investigated for their cytotoxic activities against cancer cell lines. Quantum chemical calculations and experimental assays reveal these compounds' potential in targeting specific cancer types, offering insights into their use in cancer therapy (Kökbudak et al., 2020).
Biocidal Properties
Compounds synthesized from key intermediates related to the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid structure have shown excellent biocidal properties against a range of bacteria and fungi. This suggests their potential application in developing new biocides with broad-spectrum efficacy (Youssef, Abbady, Ahmed, & Omar, 2011).
Corrosion Inhibition
Pyrazoline derivatives, similar in structural complexity to the compound , have been demonstrated to significantly enhance the corrosion resistance of mild steel in acidic environments. These findings suggest the potential application of such compounds in industrial settings to prevent metal corrosion (Lgaz et al., 2020).
Herbicidal Activity
Research into thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, which share a similar heterocyclic core with the compound of interest, has revealed their promising auxin-like herbicidal activity. This suggests potential applications in agricultural chemistry for the development of new herbicides (Hegde & Mahoney, 1993).
properties
IUPAC Name |
2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-11-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-9-3-2-4-10(5-9)20-14-12(7-17-20)15(23)19-8-11(6-13(21)22)24-16(19)18-14/h2-5,7,11H,6,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNWBVZYSSLVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4CC(SC4=N3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

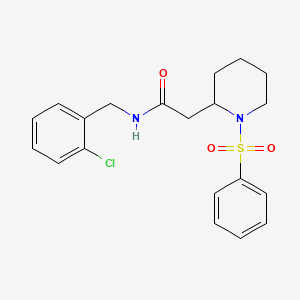
![N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2696752.png)
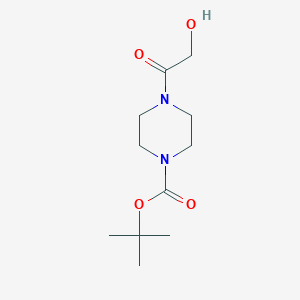
![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2696755.png)
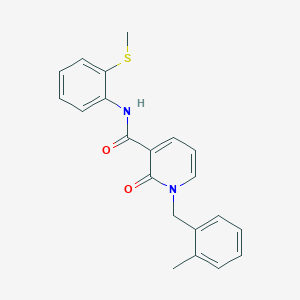

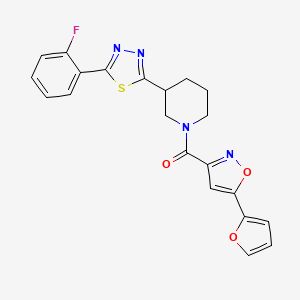
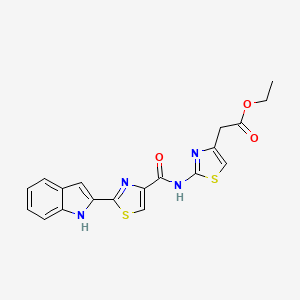
![2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2696765.png)
![11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2696767.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2696768.png)
